

Biological role of nigerose in microorganisms

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An In-depth Technical Guide to the Biological Role of Nigerose in Microorganisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nigerose (α -D-Glc-[1 \rightarrow 3]-D-Glc), also known as sakebiose, is a disaccharide of increasing interest in microbiology and biotechnology. Initially identified as a constituent of the fungal polysaccharide nigeran, its roles extend from a metabolic substrate to a modulator of enzymatic activity and a potential prebiotic.[1] This guide provides a comprehensive technical overview of the metabolism, biological functions, and regulatory impact of **nigerose** in various microorganisms. It details the key enzymatic pathways involved in its catabolism, its function as a competitive inhibitor in oral streptococci, and its structural role in the fungal cell wall. Furthermore, this document furnishes detailed experimental protocols for the study of **nigerose** and its related enzymes, alongside quantitative data and pathway visualizations to support advanced research and development.

Nigerose Metabolism in Microorganisms

The metabolic pathways for **nigerose** are less ubiquitous than those for other disaccharides like maltose or sucrose, but they are critical for the organisms that possess them. Metabolism is primarily catabolic, centered around the activity of a specific phosphorylase.

Catabolism via Nigerose Phosphorylase



The primary route for **nigerose** catabolism is a phosphorolytic cleavage reaction catalyzed by **nigerose** phosphorylase (NP) (EC 2.4.1.279).[2] This enzyme belongs to the Glycoside Hydrolase family 65 (GH65). The reaction is reversible and proceeds with an inversion of the anomeric configuration, producing D-glucose and β -D-glucose-1-phosphate (β -G1P) from **nigerose** and inorganic phosphate (Pi).[3]

Reaction: **Nigerose** + Pi \rightleftharpoons D-glucose + β -D-glucose-1-phosphate

A well-characterized **nigerose** phosphorylase is from the bacterium Clostridium phytofermentans.[3] This enzyme exhibits high specificity for **nigerose**, with only weak activity on the related α -1,2-linked disaccharide, kojibiose.[4] The products can readily enter central metabolism; D-glucose enters glycolysis directly, and β -G1P can be converted to glucose-6-phosphate by β -phosphoglucomutase.

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// Invisible nodes for layout {rank=same; nigerose; pi;} {rank=same; glucose; beta_g1p;} } .dot Caption: Catabolic pathway of nigerose via nigerose phosphorylase.

Biosynthesis and Anabolism

In certain fungi, such as Aspergillus and Penicillium species, **nigerose** is a key structural unit of nigeran, a linear polysaccharide with alternating α -1,3 and α -1,4 glycosidic linkages. The biosynthesis of nigeran is a significant anabolic fate for glucose units. Recent studies in



Aspergillus luchuensis have identified that the gene nisA (previously agsB), encoding a putative α -1,3-glucan synthase, is essential for nigeran synthesis. The expression of nisA is notably upregulated under nitrogen starvation conditions, suggesting a role for nigeran in cellular survival and stress response.

Biological Roles and Signaling

Nigerose and its polymer, nigeran, play diverse roles in microbial physiology, from nutrition and structural integrity to competitive inhibition and potential immunomodulation.

Nutrient and Carbon Source

While not as commonly utilized as glucose or sucrose, **nigerose** can serve as a valuable carbon source for microorganisms possessing the necessary enzymatic machinery. For instance, various fungi like Aspergillus niger can metabolize sugars released from the breakdown of cell wall components, including nigeran. In the gut microbiome, certain probiotic bacteria are capable of fermenting **nigerose** and related nigerooligosaccharides (NOS), highlighting their potential as prebiotics.

Role in the Fungal Cell Wall

In some filamentous fungi, nigeran is an important component of the cell wall, a dynamic structure crucial for protecting the cell and defining its morphology. The production of nigeran is tightly regulated; in A. luchuensis, two genes adjacent to the nigeran synthase gene, agtC and gnsA, have been shown to modulate the quantity and degree of polymerization of the final polysaccharide. Disruption of agtC led to a 21% increase in nigeran synthesis, while disruption of gnsA caused a 36% decrease, indicating a complex regulatory network controlling the incorporation of **nigerose** units into the cell wall. This suggests a functional role for nigeran in adapting the cell wall architecture to environmental cues like nutrient availability.

Inhibition of Virulence Factors in Oral Bacteria

A significant biological role for **nigerose** has been identified in the context of dental caries. The bacterium Streptococcus sobrinus, a contributor to dental plaque, produces extracellular glucans that are essential for biofilm formation. This synthesis is carried out by D-glucosyltransferases (GTFs). **Nigerose** acts as a competitive inhibitor of GTF-I, the enzyme responsible for synthesizing water-insoluble, α -1,3-linked glucans that form the structural core



of the biofilm matrix. By competing with sucrose for the enzyme's active site, **nigerose** effectively reduces the production of these adhesive polysaccharides, thereby inhibiting a key virulence mechanism.

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// Positioning {rank=same; sucrose; **nigerose**} } .dot Caption: Competitive inhibition of S. sobrinus GTF-I by **nigerose**.

Prebiotic and Immunomodulatory Potential

Nigerose and nigerooligosaccharides (NOS) are considered potential prebiotics because they are largely indigestible by humans but can be selectively fermented by beneficial gut microbes. Studies have shown that dietary supplementation with cyclic nigerosyl**nigerose** (CNN), a related oligosaccharide, can enhance intestinal immune function in mice. This was evidenced by increased fecal IgA secretion and elevated production of lactic and butyric acid in the cecum, suggesting that fermentation by the gut microbiota indirectly stimulates mucosal immunity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological roles of **nigerose**.

Table 1: Enzyme Kinetic Parameters

Enzyme Organism	Substrate	K_m_ (mM)	k_cat_ (s ⁻¹)	Reference(s
-----------------	-----------	-----------	---------------------------	-------------



| Nigerose Phosphorylase | Clostridium phytofermentans | Nigerose | 1.7 | 67 | |

Table 2: Enzyme Inhibition Data

Enzyme C	Organism	Inhibitor	itor K_i_ (mM)	Inhibition	Reference(s
	Organism	IIIIIDILOI		Туре)

| Glucosyltransferase-I (GTF-I) | Streptococcus sobrinus | Nigerose | 15 | Competitive | |

Table 3: Regulation of Nigeran Biosynthesis in Aspergillus luchuensis

Gene Disruption	Effect on Nigeran Synthesis	Reference(s)
ΔnisA (agsB)	Complete loss of synthesis	
ΔagtC	121% of wild-type level	

| ΔgnsA | 64% of wild-type level | |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of **nigerose**.

Protocol for Nigerose Phosphorylase Activity Assay

This protocol is adapted from the characterization of **nigerose** phosphorylase from C. phytofermentans. It measures the phosphorolytic activity by quantifying the amount of D-glucose produced.

Materials:

- Purified Nigerose Phosphorylase enzyme
- Nigerose stock solution (e.g., 100 mM in buffer)
- Phosphate stock solution (e.g., 100 mM Potassium Phosphate, pH 7.0)



- Reaction Buffer: 50 mM MOPS-NaOH, pH 7.0
- Stop Solution: Dimethyl sulfoxide (DMSO) or 0.2 M Sodium Acetate, pH 4.0
- Glucose quantification reagent (e.g., Glucose Oxidase/Peroxidase (GOPOD) assay kit)
- Microplate reader and 96-well plates
- Thermostatic incubator or water bath (30°C)

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 200 μL final volume:
 - 140 μL Reaction Buffer (50 mM MOPS-NaOH, pH 7.0)
 - 20 μL Phosphate stock (final conc. 10 mM)
 - 20 μL Nigerose stock (final conc. 10 mM)
 - Include a "no-enzyme" control with 20 μL of buffer instead of enzyme.
- Pre-incubation: Equilibrate the reaction mixture at 30°C for 5 minutes.
- Initiate Reaction: Add 20 μL of appropriately diluted Nigerose Phosphorylase to start the reaction. Mix gently.
- Incubation: Incubate at 30°C. For time-course experiments, remove aliquots (e.g., 25 μ L) at specific time points (e.g., 0, 2, 5, 10, 15 minutes).
- Stop Reaction: Immediately transfer the aliquot into a tube containing an equal volume (25 μL) of DMSO to stop the enzymatic reaction.
- Glucose Quantification:
 - Dilute the stopped samples as necessary to fall within the linear range of the glucose assay.



- Using a 96-well plate, add a small volume of the (diluted) sample to each well.
- Add the glucose quantification reagent according to the manufacturer's instructions (e.g., 100-150 μL of GOPOD reagent).
- Incubate as required (e.g., 20 minutes at 37°C).
- Measurement: Read the absorbance at the specified wavelength (e.g., 505-510 nm) using a microplate reader.
- Calculation: Determine the concentration of glucose produced by comparing the absorbance values to a standard curve prepared with known D-glucose concentrations. Calculate the enzyme activity in Units (µmol of product formed per minute) per mg of protein.

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// Edges start -> prep_mix; prep_mix -> pre_incubate; pre_incubate -> add_enzyme; add_enzyme -> incubate; incubate -> take_aliquots; take_aliquots -> stop_rxn; stop_rxn -> quantify; quantify -> read_abs; read_abs -> calculate; calculate -> end; } .dot Caption: Experimental workflow for **Nigerose** Phosphorylase assay.

Protocol for Quantification of Nigerose by HPLC

This protocol provides a general framework for quantifying **nigerose** from microbial culture supernatants or cell lysates using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.



Materials:

- HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87 series or an amino-propyl column)
- Refractive Index (RI) Detector
- Microbial culture sample
- Centrifuge and 0.22 μm syringe filters
- Mobile Phase: Ultrapure, degassed water or a specific solvent like Acetonitrile:Water (e.g., 75:25 v/v) depending on the column
- Nigerose analytical standard
- Vials for autosampler

Procedure:

- Sample Preparation:
 - Collect a known volume of microbial culture.
 - Centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet cells.
 - Carefully collect the supernatant. For intracellular analysis, the cell pellet would require a separate extraction protocol (e.g., boiling ethanol or freeze-thaw cycles).
 - Filter the supernatant through a 0.22 μm syringe filter into a clean HPLC vial to remove any remaining cells and particulate matter.
- Standard Curve Preparation:
 - Prepare a stock solution of nigerose standard of known concentration (e.g., 10 mg/mL) in the mobile phase.



- Create a series of dilutions from the stock solution to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
- Transfer each standard to an HPLC vial.
- HPLC System Setup:
 - Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved on the RI detector.
 - Set the column temperature (e.g., 60-85°C for Aminex columns) and flow rate (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.
- Analysis:
 - Inject a fixed volume (e.g., 10-20 μL) of each standard and sample.
 - Run the chromatogram for a sufficient time to allow for the elution of all sugars of interest.
 Nigerose will have a characteristic retention time under the specified conditions.
- · Data Processing:
 - Integrate the peak area corresponding to **nigerose** in both the standards and the samples.
 - Generate a standard curve by plotting the peak area versus the concentration of the nigerose standards.
 - Use the linear regression equation from the standard curve to calculate the concentration of nigerose in the unknown samples based on their peak areas.

Protocol for Gene Expression Analysis via RT-qPCR

This protocol outlines the steps to measure the relative expression of a target gene (e.g., **nigerose** phosphorylase or nigeran synthase) in a microorganism after induction with **nigerose**, using a two-step RT-qPCR approach.

Materials:



- · Microbial culture grown to mid-log phase
- Inducer: Nigerose solution (sterile)
- · Control: Corresponding volume of sterile water or media
- RNA extraction kit suitable for the microorganism
- DNase I, RNase-free
- cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers/oligo(dT))
- qPCR master mix (e.g., SYBR Green-based)
- Gene-specific primers for the target gene and a validated reference (housekeeping) gene
- qPCR instrument

Procedure:

- Microbial Culture and Induction:
 - Grow the microorganism in appropriate liquid media to the mid-exponential phase.
 - Split the culture into two flasks. To the 'test' flask, add nigerose to the desired final concentration. To the 'control' flask, add an equal volume of sterile solvent.
 - Incubate both flasks for a predetermined induction period (e.g., 30, 60, 120 minutes).
- RNA Extraction:
 - Harvest cells from both cultures by rapid centrifugation at 4°C.
 - Immediately proceed with RNA extraction using a suitable kit, following the manufacturer's protocol. Include a mechanical lysis step (e.g., bead beating) if working with fungi or difficult-to-lyse bacteria.
- DNase Treatment:



- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Purify the RNA post-treatment and verify its integrity and concentration using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
- cDNA Synthesis (Reverse Transcription):
 - \circ Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 μ g) using a cDNA synthesis kit.
 - Perform a "no-RT" control (without reverse transcriptase) to check for residual gDNA contamination in subsequent qPCR steps.
- Quantitative PCR (qPCR):
 - Prepare qPCR reactions in triplicate for each sample (control cDNA, test cDNA, no-RT control, no-template control). Each reaction should contain qPCR master mix, forward and reverse primers for either the target or reference gene, and diluted cDNA.
 - Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
 - Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Analysis:

- Determine the quantification cycle (Cq) value for each reaction.
- Calculate the relative gene expression using the $\Delta\Delta$ Cq method. Normalize the Cq of the target gene to the Cq of the reference gene for both control and **nigerose**-induced samples (Δ Cq). Then, calculate the difference between the test and control Δ Cq values ($\Delta\Delta$ Cq).
- The fold change in gene expression is calculated as $2-\Delta\Delta Cq$.



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